

Application Notes and Protocols for Studying Amonabactin T - FstC Receptor Binding

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Compound of Interest

Compound Name: *amonabactin T*

Cat. No.: *B1166663*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the binding interaction between the siderophore **Amonabactin T** and its outer membrane receptor, FstC, primarily identified in *Aeromonas salmonicida*. The methodologies described herein are fundamental for characterizing the affinity, kinetics, and thermodynamics of this interaction, which is crucial for understanding bacterial iron acquisition and for the development of novel antimicrobial strategies.

Introduction to Amonabactin T and its Receptor FstC

Amonabactin T is a catecholate siderophore produced by various *Aeromonas* species, including the fish pathogen *Aeromonas salmonicida*. Siderophores are small, high-affinity iron-chelating molecules secreted by microorganisms to scavenge iron from the environment. The uptake of the iron-siderophore complex is mediated by specific outer membrane receptors. In *A. salmonicida*, the outer membrane protein FstC has been identified as the receptor for amonabactins[1][2]. The interaction between **Amonabactin T** and FstC is a critical step in the iron acquisition pathway of these bacteria, making it an attractive target for the development of new antibacterial agents that could interfere with this essential nutrient uptake system.

Data Presentation: Amonabactin T - FstC Binding Parameters

While specific quantitative binding data for the **Amonabactin T**-FstC interaction is not extensively available in the public domain, the following table provides a structured template for researchers to record their experimental findings from the assays described in this document. This will allow for a clear and comparative analysis of binding affinities (K_D), association rates (k_{on}), and dissociation rates (k_{off}).

Meth od	Ligan d	Analy te	K_D (M)	k_{on} ($M^{-1}s^{-1}$)	k_{off} (s^{-1})	Stoic hiom etry (n)	Entha lpy (ΔH) (kcal/ mol)	Entro py (ΔS) (cal/m ol·de g)	Refer ence
Surface Plasma Resonance (SPR)	Amon abacti n T	FstC	N/A	N/A	N/A				
Isother mal Titration Calorimetry (ITC)	Amon abacti n T	FstC	N/A	N/A					

Experimental Protocols

This section provides detailed protocols for key experiments to characterize the **Amonabactin T**-FstC receptor binding.

Protocol 1: Growth Promotion Assay

This assay qualitatively determines if FstC is the functional receptor for **Amonabactin T** by assessing the growth of bacterial strains in iron-limited conditions.

Objective: To confirm that FstC is required for the uptake of **Amonabactin T**.

Materials:

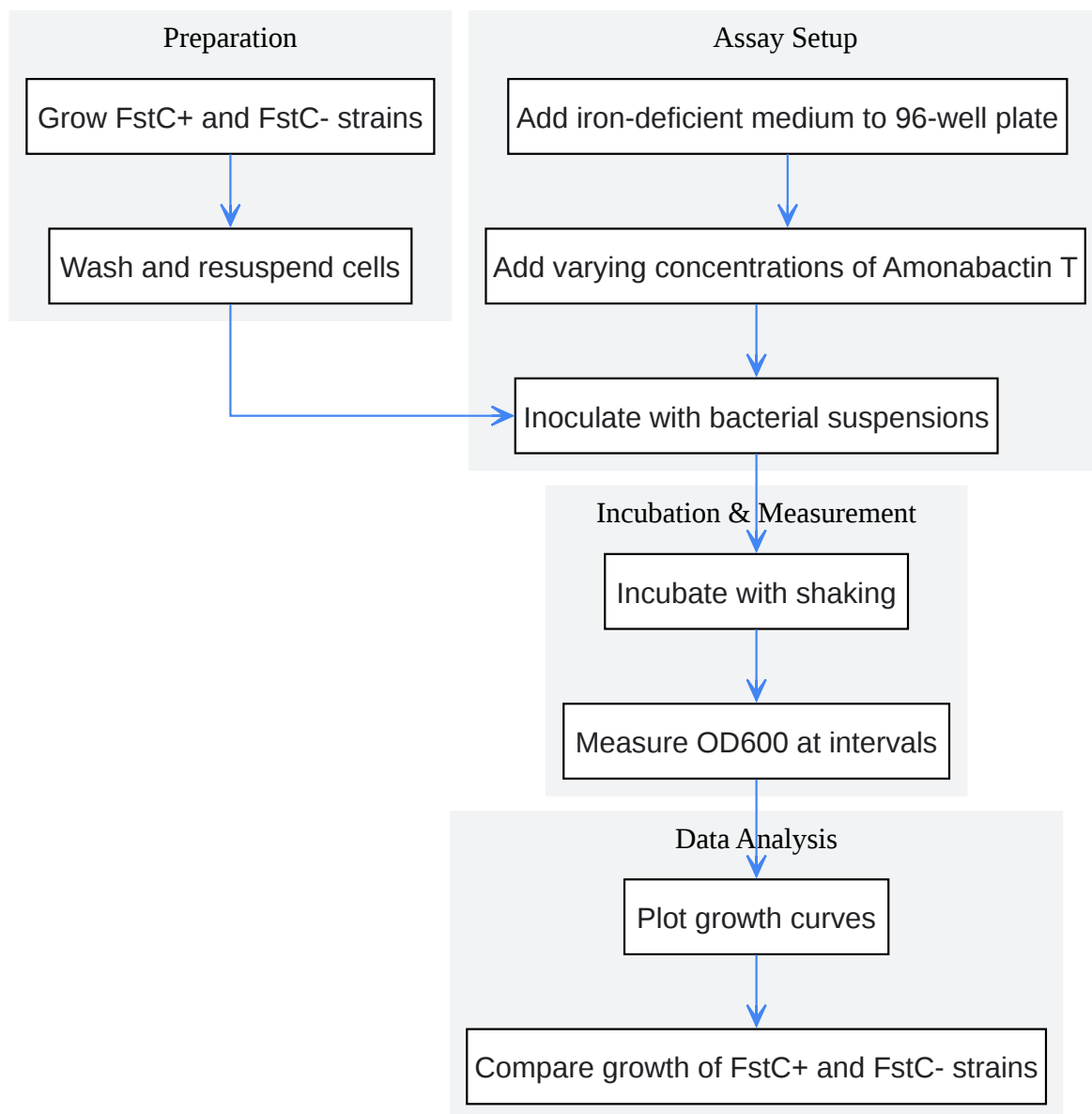
- *A. salmonicida* wild-type (FstC+) strain
- *A. salmonicida* Δ fstC mutant (FstC-) strain
- Iron-deficient minimal medium (e.g., M9 minimal medium supplemented with an iron chelator like 2,2'-dipyridyl)
- Purified **Amonabactin T**
- Sterile 96-well plates
- Incubator with shaking capabilities
- Spectrophotometer (plate reader)

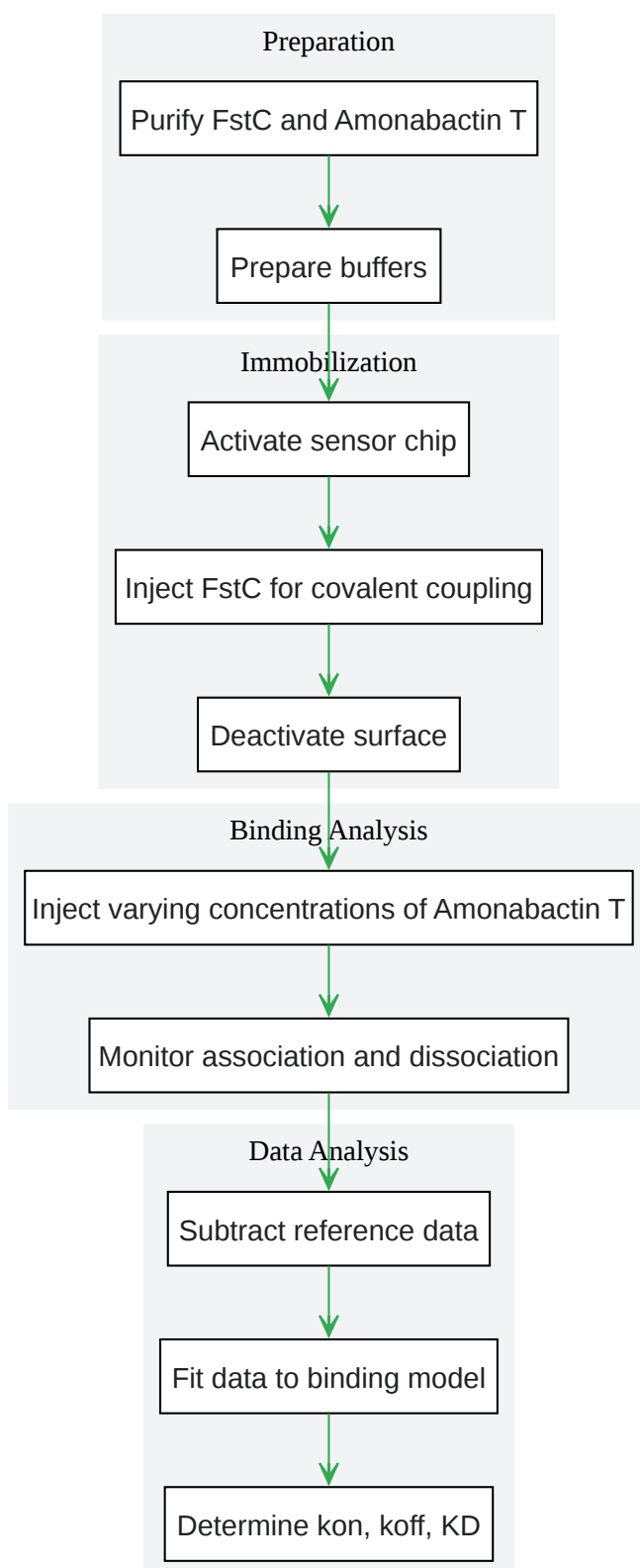
Procedure:

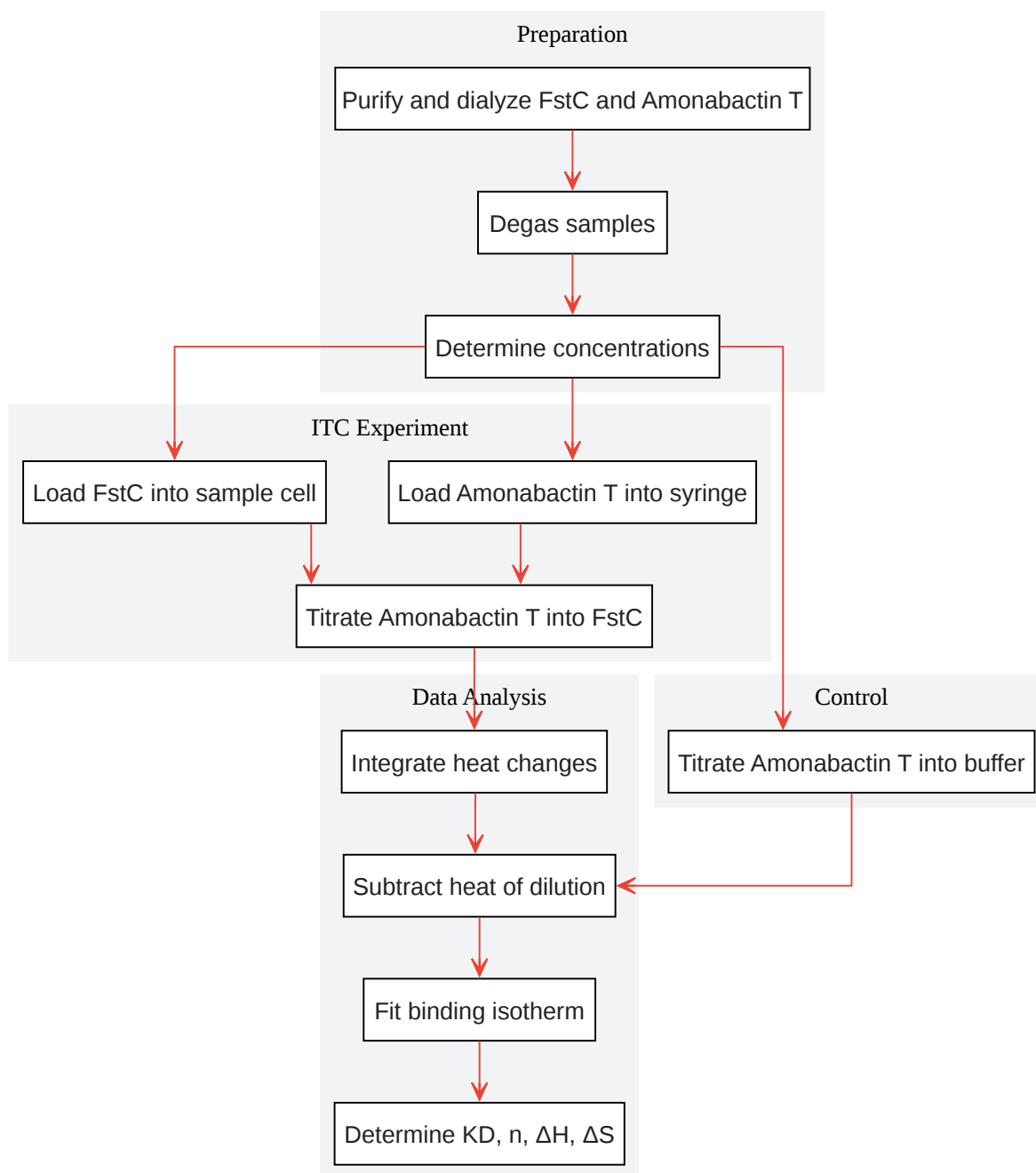
- **Prepare Bacterial Cultures:** Grow overnight cultures of both *A. salmonicida* FstC+ and FstC- strains in a rich medium (e.g., LB broth).
- **Inoculum Preparation:** Wash the bacterial cells twice with sterile saline (0.9% NaCl) to remove residual nutrients and iron. Resuspend the cells in saline and adjust the optical density at 600 nm (OD 600) to 0.1.
- **Assay Setup:** In a sterile 96-well plate, add 198 μ L of iron-deficient minimal medium to each well.
- **Add **Amonabactin T**:** Add 2 μ L of varying concentrations of **Amonabactin T** (e.g., 0, 1, 10, 100 μ M) to the designated wells for both FstC+ and FstC- strains.

- Inoculation: Inoculate each well with 2 μ L of the prepared bacterial suspension (final OD 600 \approx 0.001).
- Incubation: Incubate the plate at the optimal growth temperature for *A. salmonicida* (e.g., 25°C) with shaking for 24-48 hours.
- Data Collection: Measure the OD 600 of each well at regular intervals (e.g., every 4-6 hours) using a microplate reader.
- Analysis: Plot the growth curves (OD 600 vs. time) for both strains at different **Amonabactin T** concentrations. Growth of the FstC+ strain in the presence of **Amonabactin T**, but not the FstC- strain, indicates that FstC is the receptor.

Diagram of Experimental Workflow:







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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
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